

Q134R Phase 1 Clinical Trial: A Technical Overview

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Compound of Interest

Compound Name: Q134R

Cat. No.: B8210124

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Abstract

Q134R, an 8-hydroxyquinoline derivative, is a novel small molecule compound with potential therapeutic applications in neurodegenerative diseases, particularly Alzheimer's disease. Developed by Avidin Ltd., this compound has demonstrated neuroprotective and cognitive-enhancing properties in preclinical studies. Its mechanism of action is centered around the inhibition of the Nuclear Factor of Activated T-cells (NFAT) signaling pathway, without direct inhibition of calcineurin, and the stabilization of Hypoxia-Inducible Factor-1 α (HIF-1 α). A Phase 1a clinical trial (EudraCT Number: 2016-000368-40) has been conducted to evaluate the safety, tolerability, and pharmacokinetics of **Q134R** in healthy volunteers. This technical guide synthesizes the available data on the **Q134R** Phase 1 clinical trial, presenting a concise overview of its findings and the compound's proposed mechanism of action. While detailed quantitative data from the Phase 1 study are not publicly available, this document provides a comprehensive summary of the qualitative results and the foundational preclinical information.

Introduction

Neuroinflammation and aberrant signaling pathways are increasingly recognized as key contributors to the pathogenesis of neurodegenerative disorders. The calcineurin-NFAT signaling cascade, in particular, has been implicated in the neuronal stress response and cognitive decline associated with Alzheimer's disease. **Q134R** emerges as a promising therapeutic candidate by selectively targeting NFAT-mediated transcription, potentially

mitigating the downstream pathological effects without the broader immunosuppressive effects associated with direct calcineurin inhibitors.[\[1\]](#)[\[2\]](#) Furthermore, its ability to stabilize HIF-1 α suggests a multi-faceted mechanism of action that could confer additional neuroprotective benefits. This guide provides an in-depth look at the initial human safety and pharmacokinetic profile of **Q134R** as established in its Phase 1 clinical evaluation.

Phase 1 Clinical Trial Results

The initial clinical investigation of **Q134R** was a Phase 1a, single-blind, randomized, placebo-controlled study designed to assess the safety and pharmacokinetics of single ascending doses in healthy male volunteers.[\[3\]](#)[\[4\]](#)

Safety and Tolerability

The study concluded that **Q134R** is safe and well-tolerated in humans.[\[1\]](#) Adverse events reported were mild to moderate in nature, with no significant safety concerns identified.[\[3\]](#)

Parameter	Result
Overall Safety	Safe and well-tolerated [1]
Adverse Events	Mild to moderate [3]
Reported Side Effects	Headache (reported in both placebo and treated groups) [3]

Pharmacokinetics

The pharmacokinetic profile of **Q134R** following oral administration demonstrated rapid absorption and dose-proportional plasma concentrations.[\[5\]](#)

Parameter	Finding
Time to Maximum Concentration (Tmax)	2 hours[5]
Plasma Concentration Decline	Slow decrease up to 7 hours post-administration[5]
Dose Proportionality	Plasma levels were proportional to the administered doses[5]

Experimental Protocols

Detailed experimental protocols for the Phase 1 clinical trial are not publicly available. However, based on standard practice for such trials, the methodology likely included the following components.

Study Design

A single-center, randomized, single-blind, placebo-controlled, single ascending dose design was employed.[4]

Participant Population

The study enrolled 20 healthy male volunteers.[3]

Investigational Product Administration

Q134R was administered as single oral doses in escalating dose cohorts. The specific dose levels have not been publicly disclosed.

Pharmacokinetic Assessment

Blood samples were collected at predefined time points post-dose to characterize the plasma concentration-time profile of **Q134R**.

Safety Assessment

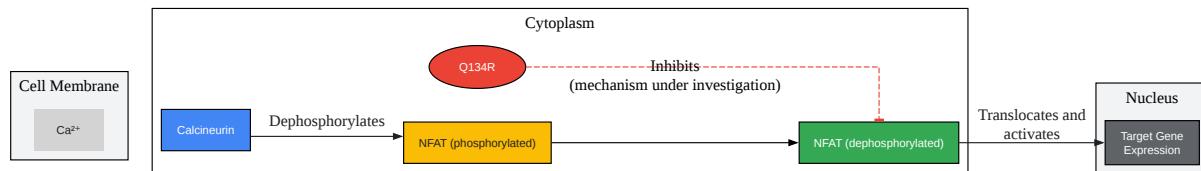
Safety and tolerability were monitored through the recording of adverse events, clinical laboratory tests, vital signs, and electrocardiograms (ECGs).

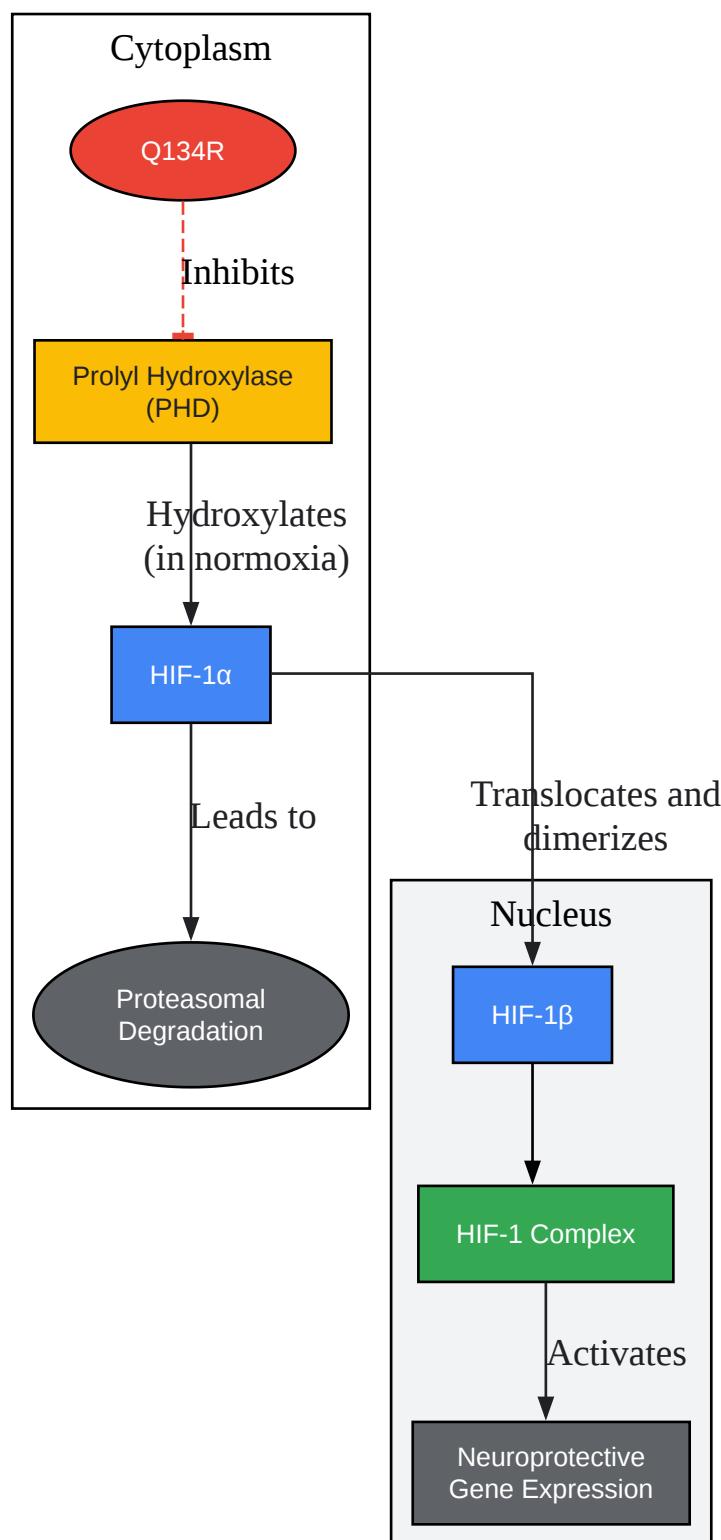
Mechanism of Action and Signaling Pathways

Q134R's therapeutic potential is attributed to its dual mechanism of action: inhibition of the NFAT signaling pathway and stabilization of HIF-1 α .

NFAT Signaling Pathway Inhibition

Q134R inhibits the transcriptional activity of NFAT, a key regulator of gene expression involved in immune responses and neuronal plasticity. Unlike many immunomodulatory drugs, **Q134R** does not directly inhibit calcineurin, the upstream activator of NFAT. This targeted approach is anticipated to reduce the risk of systemic immunosuppression.[3][5]



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